
Oxan-4-ylmethyl methanesulfonate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Genotoxicity Studies
Oxan-4-ylmethyl methanesulfonate is used in genotoxicity studies to understand the impact of alkylating agents on DNA. It acts by methylating guanine and adenine bases, which is a common form of DNA damage induced by alkylating agents used in chemotherapy . This makes it a valuable tool for studying the mechanisms of DNA repair and the effects of DNA damage on cell viability.
Lipid Membrane Research
Research has shown that alkylating agents like Oxan-4-ylmethyl methanesulfonate can trigger lipid alterations at the inner nuclear membrane independent of their DNA-damaging ability . This is significant for understanding the role of lipid membranes in genome stability and the maintenance pathways, as well as the broader implications of lipid stress in cellular functions.
Pharmaceutical Impurity Analysis
In the pharmaceutical industry, Oxan-4-ylmethyl methanesulfonate is studied for its role as a potential genotoxic impurity in drug substances. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to analyze and control the presence of such impurities, ensuring the safety and efficacy of pharmaceutical products .
Solvent Screening in Organic Synthesis
The compound is involved in studies related to nucleophilic substitution reactions, which often occur in aprotic solvents. Screening different solvents for their reactivity with Oxan-4-ylmethyl methanesulfonate helps in optimizing conditions for various organic synthesis processes .
Chemical Safety and Regulation
Oxan-4-ylmethyl methanesulfonate is also important in the context of chemical safety and regulation. Understanding its formation, reactivity, and potential as a genotoxic impurity informs regulatory guidelines and safety assessments for chemicals used in both research and industry .
Mechanistic Studies of Alkylating Agents
It serves as a model compound for mechanistic studies to understand how alkylating agents work. This is crucial for the development of new chemotherapeutic agents and for predicting the behavior of similar compounds in biological systems .
Safety and Hazards
Eigenschaften
IUPAC Name |
oxan-4-ylmethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-2-4-10-5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZXNSXKMBRTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569444 | |
| Record name | (Oxan-4-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxan-4-ylmethyl methanesulfonate | |
CAS RN |
132291-95-3 | |
| Record name | (Oxan-4-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)

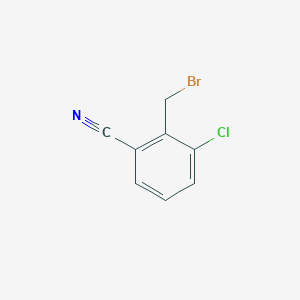

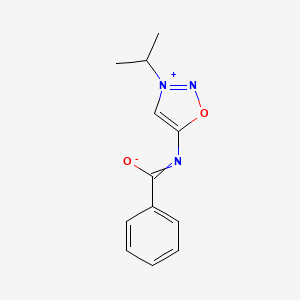
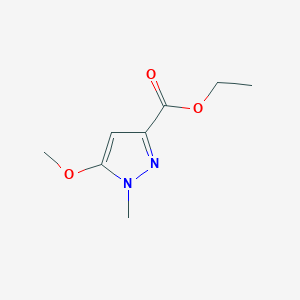
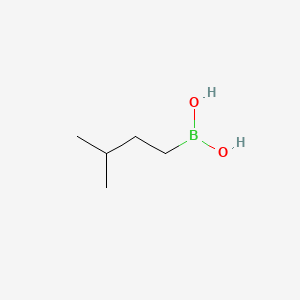
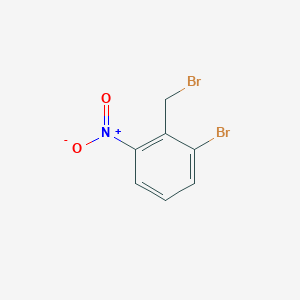

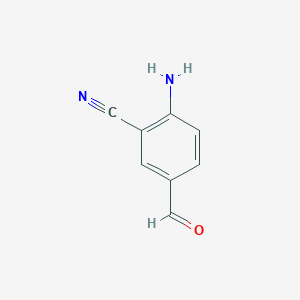
![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)